Pennogénine

Vue d'ensemble

Description

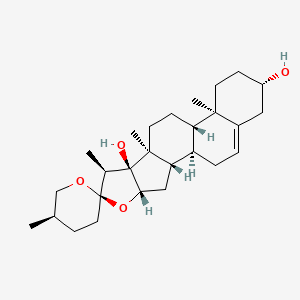

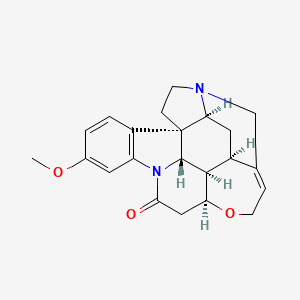

La pennogénine est une saponine stéroïdienne, un type de produit naturel que l'on trouve couramment dans diverses espèces végétales. Elle est connue pour ses diverses activités biologiques, notamment des effets antifongiques, cytotoxiques et antilipémiques . La this compound est souvent isolée de plantes telles que le Cestrum nocturnum et le Paris polyphylla .

Applications De Recherche Scientifique

Pennogenin has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Pennogenin, a bioactive component isolated from various plant species, primarily targets the release of reactive oxygen species (ROS) . It exhibits a significant in vitro inhibitory effect on the release of ROS .

Mode of Action

Pennogenin interacts with its targets by inhibiting the release of ROS . This interaction results in the suppression of ROS release, which is crucial in various biological processes, including cellular signaling and homeostasis .

Biochemical Pathways

Pennogenin affects the biochemical pathways related to the production and release of ROS . It’s also involved in the biosynthesis of steroidal saponins in plants . The steroidal saponins are essential for plants’ responses to biotic and abiotic stresses . Pennogenin is involved in the glycosylation of steroidal saponins, a critical step in their biosynthesis .

Pharmacokinetics

A method for the determination of pennogenin diglycoside in rat plasma by high-performance liquid chromatography-mass spectrometry (hplc-ms) has been developed, indicating potential for future pharmacokinetic studies .

Result of Action

The primary result of Pennogenin’s action is the inhibition of ROS release . This can have various molecular and cellular effects, depending on the context. For instance, Pennogenin has been found to exhibit antifungal activity against Fusarium solani and F. kuroshium, two fungal phytopathogens that affect several economically important crops . Additionally, Pennogenin has been found to induce autophagic cell death in non-small cell lung cancer (NSCLC) cells by activating the phosphorylation of p38 mitogen-activated protein kinase (MAPK) .

Action Environment

The action, efficacy, and stability of Pennogenin can be influenced by various environmental factors. For instance, the antifungal activity of Pennogenin may vary depending on the specific strain of fungus and the environmental conditions . Furthermore, the induction of autophagic cell death in NSCLC cells by Pennogenin might be influenced by the cellular environment, including the presence of other signaling molecules . .

Analyse Biochimique

Biochemical Properties

Pennogenin plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One of the key interactions involves glycosyltransferases, such as PpUGT6, which catalyze the glycosylation of pennogenin, leading to the formation of pennogenin saponins . These saponins exhibit various biological activities, including antifungal properties. Additionally, pennogenin interacts with enzymes involved in steroid biosynthesis, influencing the production of other bioactive steroids .

Cellular Effects

Pennogenin exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, pennogenin has demonstrated cytotoxic effects on certain cancer cell lines, indicating its potential as an anti-cancer agent . It can modulate cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular responses. Additionally, pennogenin affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of pennogenin involves its interactions with biomolecules at the molecular level. Pennogenin binds to specific receptors and enzymes, leading to the inhibition or activation of these targets. For example, pennogenin has been shown to inhibit the activity of certain enzymes involved in steroid biosynthesis, thereby affecting the production of other steroids . Additionally, pennogenin can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse de la pennogénine implique généralement l'utilisation du squelette intact de la diosgénine, une sapogénine stéroïdienne naturelle. L'étape clé de la synthèse est la transformation régiosélective du cholest-5-èn-16,22-dion-3,26-diol en cholest-5,16-dièn-22-on-3,26-diol . Cette transformation peut être réalisée en utilisant divers réactifs et conditions, y compris l'halogénure de glycosyle, le trichloroimidate et le thioglycoside .

Méthodes de production industrielle

La production industrielle de this compound implique souvent l'extraction et l'isolement à partir de sources végétales. L'extrait brut méthanolique de Cestrum nocturnum, par exemple, peut être fractionné pour isoler la this compound tétraglycoside . Ce processus implique un fractionnement guidé par des tests antifongiques et une identification spectroscopique.

Analyse Des Réactions Chimiques

Types de réactions

La pennogénine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Une réaction notable est la conversion de la this compound 3,17-diacétate en 22-oxo-(20S,25R)-cholest-5-èn-3β,16α,17α,26-tétraol 3,16-diacétate en présence d'étherate de trifluorure de bore (BF3·Et2O) .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de la this compound comprennent l'étherate de trifluorure de bore, l'halogénure de glycosyle, le trichloroimidate et le thioglycoside . Ces réactions nécessitent souvent des conditions spécifiques telles que des températures et des solvants contrôlés pour obtenir les transformations souhaitées.

Principaux produits formés

Les principaux produits formés à partir des réactions de la this compound comprennent divers dérivés stéroïdiens, tels que le cholest-5,16-dièn-22-on-3,26-diol et le 22-oxo-(20S,25R)-cholest-5-èn-3β,16α,17α,26-tétraol .

Applications de la recherche scientifique

La this compound a une large gamme d'applications de recherche scientifique :

Médecine : Elle a montré des effets cytotoxiques sur les cellules cancéreuses et des effets antilipémiques en réduisant l'accumulation de lipides dans les adipocytes

Industrie : La this compound est utilisée dans le développement d'agents antifongiques naturels et d'agents thérapeutiques potentiels pour les maladies liées à l'obésité

Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec diverses cibles moléculaires et voies. Par exemple, la this compound-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→3)]-β-D-glucopyranoside (spiroconazol A) induit la mort cellulaire autophagique en activant la voie de la protéine kinase activée en aval du mitogène p38 (MAPK) dans les cellules cancéreuses pulmonaires non à petites cellules . De plus, la this compound améliore la capacité oxydative mitochondriale, ce qui conduit à une réduction de l'accumulation de lipides dans les adipocytes .

Comparaison Avec Des Composés Similaires

La pennogénine est similaire à d'autres saponines stéroïdiennes, telles que la diosgénine et le spiroconazol A. elle est unique dans ses activités biologiques et ses propriétés chimiques spécifiques :

Propriétés

IUPAC Name |

(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-8,16-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O4/c1-16-7-12-26(30-15-16)17(2)27(29)23(31-26)14-22-20-6-5-18-13-19(28)8-10-24(18,3)21(20)9-11-25(22,27)4/h5,16-17,19-23,28-29H,6-15H2,1-4H3/t16-,17-,19+,20-,21+,22+,23+,24+,25+,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYHBUHOUUETMI-WJOMMTHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)O)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)O)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80903924 | |

| Record name | Pennogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80903924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507-89-1 | |

| Record name | Pennogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80903924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is pennogenin?

A1: Pennogenin is a steroidal sapogenin, meaning it serves as the core structure for various steroidal saponins. It's found in several plant species, notably those belonging to the genus Paris (e.g., Paris polyphylla) which are traditionally used in Chinese medicine.

Q2: What are the primary sources of pennogenin?

A2: Pennogenin is primarily found in plants of the genus Paris, particularly Paris polyphylla var. yunnanensis. Other sources include Trillium tschonoskii, Paris quadrifolia, and Aspidistra species. [, , , , ]

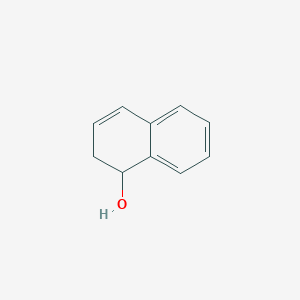

Q3: What is the chemical structure of pennogenin?

A3: Pennogenin is a spirostanol steroid with a hydroxyl group at position 3. Its molecular formula is C27H42O4 and its molecular weight is 430.6 g/mol. [, , , ]

Q4: Can you provide details about the spectroscopic data of pennogenin?

A4: While specific spectroscopic data for pennogenin itself isn't extensively discussed in the provided papers, many focus on the spectroscopic characterization of its glycosylated forms (pennogenin saponins). Techniques like 1D and 2D NMR (including 1H NMR, 13C NMR, DEPT, HSQC, HMBC), and mass spectrometry (MS) are commonly used for structure elucidation. [, , , ]

Q5: How does the structure of pennogenin differ from diosgenin?

A5: Both are spirostanol steroids, but a key difference lies in the presence of an additional hydroxyl group at the C-17 position in pennogenin. This difference significantly influences their reactivity and biological activity. [, ]

Q6: What is the significance of the hydroxyl group at the C-3 position of pennogenin?

A6: The C-3 hydroxyl group is the primary site for glycosylation, leading to the formation of various pennogenin saponins. The type and linkage of the sugar moieties significantly impact the biological activity of these compounds. [, ]

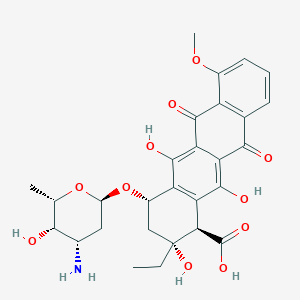

Q7: What are pennogenin glycosides?

A7: Pennogenin glycosides, or pennogenin saponins, are formed by the attachment of sugar molecules (like glucose, rhamnose, arabinose) to the pennogenin aglycone, primarily at the C-3 hydroxyl group. These sugar moieties play a crucial role in the biological activity and pharmacological properties of the resulting compounds. [, , , ]

Q8: What are some notable biological activities exhibited by pennogenin glycosides?

A8: Pennogenin glycosides have been reported to exhibit a range of biological activities, including:

- Platelet aggregation: Certain pennogenin glycosides act as strong platelet agonists, promoting hemostasis and inducing platelet aggregation. This activity has been linked to their use in traditional medicine for treating abnormal uterine bleeding. []

- Cytotoxicity: Some pennogenin saponins have demonstrated cytotoxic activity against various cancer cell lines, including leukemia, cervical, breast, and liver cancer cells. [, , ]

- Antifungal activity: Several studies have highlighted the antifungal potential of pennogenin glycosides, particularly against Fusarium species. One study identified a pennogenin tetraglycoside as a potential inhibitor of Fusarium kuroshium, a causal agent of Fusarium dieback. []

- Induction of myometrial contraction: Research suggests that pennogenin tetraglycoside can stimulate rat myometrial contractions by enhancing MLC20 phosphorylation, mediated by the PLC-IP3 and RhoA/ROK signaling pathways. []

Q9: How do structural modifications of pennogenin glycosides affect their activity?

A9: Structure-activity relationship (SAR) studies suggest that both the aglycone (pennogenin) and the sugar moieties are essential for the biological activity of pennogenin glycosides.

- Aglycone: Modifications to the pennogenin core, such as the introduction of double bonds or additional hydroxyl groups, can influence its interactions with target molecules and consequently alter its activity. [, ]

- Sugar moieties: The type, number, sequence, and linkage of sugar molecules attached to pennogenin significantly impact the compound's solubility, bioavailability, and interaction with biological targets. For example, increasing the number of sugar units generally enhances the water solubility of the saponin. [, , , ]

Q10: Are there any analytical methods for the quantification of pennogenin and its glycosides?

A10: Yes, several analytical methods have been developed for the characterization and quantification of pennogenin and its glycosides, including:

- High-performance liquid chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, is widely used for the separation and quantification of pennogenin glycosides in plant extracts and biological samples. [, , , ]

- Ultra high-performance liquid chromatography (UHPLC): UHPLC offers enhanced resolution and sensitivity compared to traditional HPLC, allowing for faster and more efficient analysis of complex mixtures. []

- Gas chromatography-mass spectrometry (GC-MS): GC-MS is particularly useful for analyzing volatile compounds and can be used to identify and quantify pennogenin after hydrolysis of its glycosides. []

Q11: Has the pharmacokinetics of pennogenin diglycoside been studied?

A11: Yes, at least one study investigated the pharmacokinetics of pennogenin diglycoside in rats. The study developed a sensitive HPLC-MS method for quantifying the compound in rat plasma and applied it to study its pharmacokinetic profile after intravenous and oral administration. []

Q12: What are the potential applications of pennogenin and its derivatives?

A12: The diverse biological activities of pennogenin glycosides make them promising candidates for various applications, including:

- Development of new drugs: The cytotoxic and antifungal activities of certain pennogenin glycosides suggest potential for developing new anticancer and antifungal agents. [, , , ]

- Hemostatic agents: The potent platelet-aggregating activity of some pennogenin glycosides could be exploited for developing novel hemostatic drugs for controlling bleeding. [, ]

- Traditional medicine: Given their long history of use in traditional Chinese medicine, pennogenin-containing plants and their extracts could be further explored for their therapeutic potential in treating various ailments. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(diethylamino)-2-methylphenyl]-2-[(2-nitro-3-thiophenyl)thio]acetamide](/img/structure/B1253047.png)

![Bicyclo[2.2.1]hept-1-ene](/img/structure/B1253063.png)

![(7R,9S,10R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3S,5S,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-10-[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1253065.png)

![1H-Pyrrolo[3,2,1-de]phenanthridine-1,9-diol, 2,4,5,7,11b,11c-hexahydro-10-methoxy-, 1-acetate, (1R,11bS,11cS)-](/img/structure/B1253072.png)